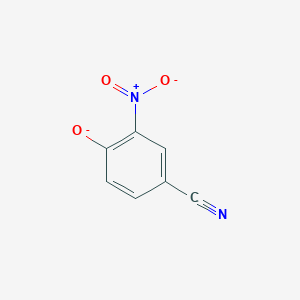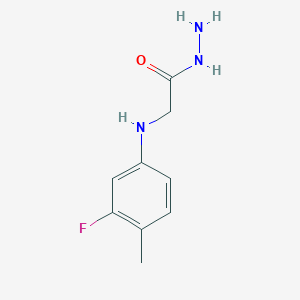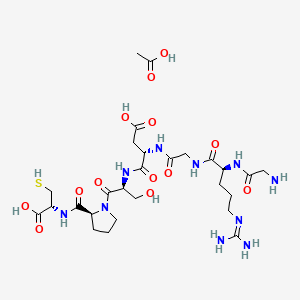
GRGDSPC acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GRGDSPC acetate is a synthetic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and cysteine. This peptide is known for its cell adhesion properties and is often used in biomedical research and tissue engineering applications .
準備方法
Synthetic Routes and Reaction Conditions
GRGDSPC acetate is typically synthesized using the Fmoc solid-phase peptide synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: Removal of the Fmoc protecting group from the amino terminus.
Coupling: Addition of the next amino acid in the sequence using a coupling reagent such as HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions
GRGDSPC acetate undergoes various chemical reactions, including:
Thiol-Acrylate Reaction: The cysteine residue in this compound can react with acrylate groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Acrylate Reaction: Typically performed in phosphate-buffered saline at a pH of 7.8, using acrylated dextran as a reactant.
Oxidation: Can occur under oxidative conditions, such as exposure to hydrogen peroxide or atmospheric oxygen.
Major Products
Thiol-Acrylate Reaction: Results in the formation of thioether-linked conjugates.
Oxidation: Leads to the formation of disulfide-linked dimers or higher-order structures.
科学的研究の応用
GRGDSPC acetate is widely used in various scientific research fields:
Tissue Engineering: It is used to enhance cell adhesion on biomaterial surfaces, promoting tissue regeneration.
Drug Delivery: The peptide can be conjugated to drug delivery systems to target specific cells or tissues.
Cell Culture: It is used to coat culture dishes to improve cell attachment and growth.
Biomedical Imaging: This compound can be labeled with imaging agents for tracking cell behavior in vivo.
作用機序
類似化合物との比較
Similar Compounds
GRGDSP: Lacks the cysteine residue, making it less reactive in thiol-based conjugation reactions.
GRGDS: A shorter peptide with similar cell adhesion properties but different stability and reactivity profiles.
Uniqueness
GRGDSPC acetate’s unique feature is the presence of the cysteine residue, which allows for thiol-based conjugation reactions. This makes it particularly useful for applications requiring stable covalent attachment to other molecules or surfaces .
特性
分子式 |
C27H46N10O13S |
|---|---|
分子量 |
750.8 g/mol |
IUPAC名 |
acetic acid;(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H42N10O11S.C2H4O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;1-2(3)4/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);1H3,(H,3,4)/t12-,13-,14-,15-,16-;/m0./s1 |
InChIキー |
JCMFYVLDHDTKLS-MHXJNQAMSA-N |
異性体SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O |
正規SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


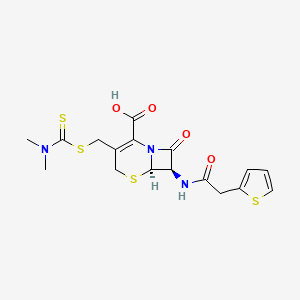
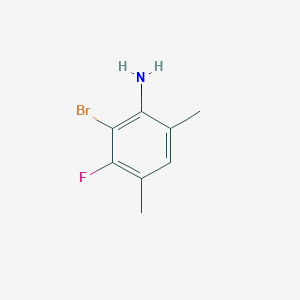
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
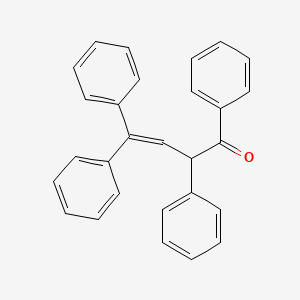
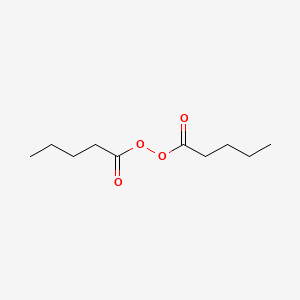
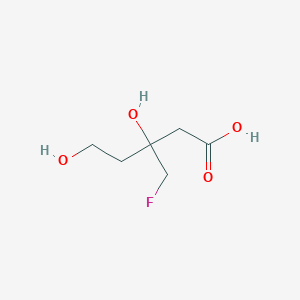
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
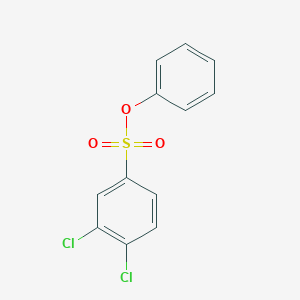
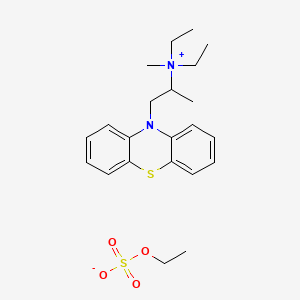
![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
